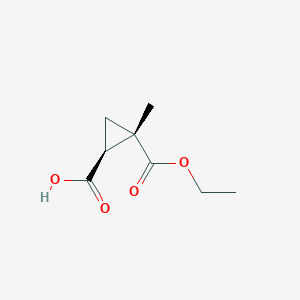

(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid, also known as EMCA, is a cyclopropane derivative that has gained significant attention in the field of organic chemistry due to its unique properties. EMCA is a chiral compound that has two stereoisomers, (1S,2S) and (1R,2R). The (1S,2S) isomer of EMCA has been found to exhibit significant biological activity and has been used in various scientific research applications.

Scientific Research Applications

Plant Physiology and Ethylene Production

Research in plant physiology has explored the role of cyclopropane-carboxylic acid derivatives as precursors or regulators in ethylene biosynthesis, a key hormone in plant growth and stress responses. The identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a significant conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in plants, illustrates the complex pathways involved in ethylene regulation and plant development (Hoffman, Yang, & McKeon, 1982). Similarly, ACC's role as an ethylene-independent growth regulator has been highlighted, suggesting a broader spectrum of physiological impacts beyond ethylene synthesis alone (Polko & Kieber, 2019).

Polymer Chemistry

In polymer chemistry, the radical polymerization of cyclopropane derivatives, including those structurally related to "(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid," has led to the development of crosslinked polymers with potential applications in various industries. For instance, the synthesis and radical polymerization of multifunctional 2-vinylcyclopropanes have been investigated for producing transparent crosslinked polymers, demonstrating the versatility of cyclopropane derivatives in polymer synthesis (Moszner, Zeuner, & Rheinberger, 1997).

Organic Synthesis

The structural uniqueness of cyclopropane-carboxylic acid derivatives makes them valuable intermediates in organic synthesis, offering pathways to complex molecular architectures. Studies on the synthesis and reactions of polymers bearing cyclopropane structures highlight the potential for creating novel materials with tailored properties (Sanda, Murata, & Endo, 1997).

properties

IUPAC Name |

(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-7(11)8(2)4-5(8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBOKGUAZNIHBG-XRGYYRRGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@@H]1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)

![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)